molecular formula C11H10BrClO2 B2362825 3-(3-Bromo-5-chlorophenyl)cyclobutane-1-carboxylic acid CAS No. 2356793-84-3

3-(3-Bromo-5-chlorophenyl)cyclobutane-1-carboxylic acid

Cat. No.: B2362825
CAS No.: 2356793-84-3
M. Wt: 289.55
InChI Key: IOXUBQOIEWCUCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Bromo-5-chlorophenyl)cyclobutane-1-carboxylic acid is a cyclobutane-based carboxylic acid derivative featuring a halogenated phenyl substituent. Its molecular formula is C₁₁H₁₀BrClO₂, inferred from its structure (cyclobutane core with a 3-bromo-5-chlorophenyl group and a carboxylic acid moiety). The compound is cataloged in building block libraries for drug discovery, highlighting its utility as a synthetic intermediate .

Properties

IUPAC Name

3-(3-bromo-5-chlorophenyl)cyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrClO2/c12-9-3-7(4-10(13)5-9)6-1-8(2-6)11(14)15/h3-6,8H,1-2H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOXUBQOIEWCUCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1C(=O)O)C2=CC(=CC(=C2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cycloaddition Reactions

The [2+2] photocycloaddition represents one of the most direct methods for constructing cyclobutane rings. This approach typically involves the irradiation of appropriately substituted alkenes to form the strained four-membered ring. For our target compound, this would involve:

  • Preparation of a suitably substituted alkene containing the 3-bromo-5-chlorophenyl group
  • Photochemical cycloaddition to form the cyclobutane ring
  • Introduction or modification of the carboxylic acid functionality

Ring Expansion-Contraction Strategies

Another approach involves the expansion of cyclopropane rings or contraction of cyclopentane rings:

  • Starting with a cyclopropane derivative and performing controlled ring expansion
  • Alternatively, beginning with a cyclopentane structure and implementing strategic ring contraction

These methodologies often require precise control of reaction conditions to achieve the desired transformation without unwanted side reactions.

Specific Synthesis Routes for this compound

Based on documented approaches for similar compounds, several synthetic pathways can be proposed for the preparation of this compound.

Route via Cyclobutanone Intermediates

This approach utilizes cyclobutanone as a key intermediate:

  • Reaction of 3-bromo-5-chlorobenzyl halide with cyclobutanone in the presence of a strong base
  • Oxidation of the resulting alcohol to introduce the carboxylic acid functionality
  • Purification through recrystallization or column chromatography

This method draws inspiration from similar syntheses documented for related compounds like 3-(5-Bromo-2-chlorophenyl)cyclobutane-1-carboxylic acid, which involves the reaction of halogenated benzyl chlorides with cyclobutanone derivatives.

Enol Triflate Route

This synthetic pathway, which has proven effective for related cyclobutane derivatives, follows these key steps:

  • Formation of a cyclobutenone derivative
  • Conversion to the corresponding enol triflate
  • Palladium-catalyzed cross-coupling with 3-bromo-5-chlorophenylboronic acid
  • Hydrogenation of the resulting cyclobutene derivative
  • Hydrolysis or oxidation to introduce the carboxylic acid functionality

This approach is based on successful methodologies used for the synthesis of cyclobutyl derivatives, as documented in research involving cyclobutyl trifluoroborate salts.

Direct Functionalization of Cyclobutane Carboxylic Acid

This more straightforward approach involves:

  • Starting with cyclobutane-1-carboxylic acid
  • Introducing a 3-bromo-5-chlorophenyl group through metal-catalyzed cross-coupling
  • Optimization of reaction conditions to maximize yield and purity

This method would require careful control of regioselectivity to ensure the correct positioning of the phenyl group on the cyclobutane ring.

Optimization of Reaction Conditions

The successful synthesis of this compound requires careful optimization of reaction conditions to maximize yield and purity.

Temperature Control

Temperature management is crucial for several key steps:

Reaction Step Optimal Temperature Range Rationale
Bromination 30-40°C initially, then 80-85°C Lower temperature for controlled addition, higher temperature for completion
Cyclobutane formation 0-25°C Minimize ring strain-induced side reactions
Carboxylic acid introduction 50-70°C Balance reactivity with selectivity

Catalyst Selection

The choice of catalyst significantly impacts reaction efficiency:

Catalyst Type Applicable Reaction Advantages
Palladium complexes (Pd(PPh₃)₄, Pd(dppf)Cl₂) Cross-coupling reactions High efficiency for C-C bond formation
Copper catalysts (CuI, CuBr) Halogenation reactions Selective introduction of halogens
Lewis acids (AlCl₃, FeBr₃) Directed halogenation Control over regiochemistry

Solvent Effects

Solvent selection affects reaction kinetics and selectivity:

Solvent Applicable Reaction Phase Benefits
Acetonitrile Bromination, cross-coupling Good solubility for organometallic reagents
Dichloromethane Halogenation reactions Facilitates Lewis acid catalysis
THF Organometallic reactions Stabilizes reactive intermediates
Water/organic biphasic systems Workup procedures Facilitates separation and purification

Purification Techniques

Effective purification is essential for obtaining high-purity this compound.

Crystallization

Crystallization represents an efficient purification method:

  • Selection of appropriate solvent system (ethanol/water mixtures have proven effective for similar compounds)
  • Control of crystallization parameters (temperature, concentration)
  • Potential for multiple recrystallization cycles to achieve high purity

Chromatographic Methods

Column chromatography offers versatile purification options:

  • Silica gel chromatography using gradient elution
  • Selection of mobile phase composition to achieve optimal separation
  • Monitoring of fractions using thin-layer chromatography (TLC)

pH-Dependent Extraction

Leveraging the acidic nature of the carboxylic acid group:

  • Extraction with aqueous base to form the water-soluble carboxylate salt
  • Acidification to regenerate the free carboxylic acid
  • Extraction into organic solvent followed by solvent removal

This approach, similar to that used for other carboxylic acids, exploits the compound's acid-base properties for purification.

Structural Confirmation and Analysis

Confirmation of the structure of synthesized this compound typically involves a combination of analytical techniques:

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) spectroscopy provides crucial structural information:

  • ¹H NMR reveals the presence of cyclobutane protons (typically appearing at δ 2.0-3.5 ppm) and aromatic protons (δ 7.0-8.0 ppm)
  • ¹³C NMR confirms the carboxylic acid carbon (typically at δ 170-180 ppm) and the characteristic pattern of the dihalogenated aromatic ring
  • Correlation spectroscopy (COSY, HSQC, HMBC) establishes connectivity between different structural elements

Infrared (IR) spectroscopy identifies key functional groups:

  • Carboxylic acid O-H stretch (broad, 3000-3500 cm⁻¹)
  • C=O stretch (strong, approximately 1700 cm⁻¹)
  • C-Br and C-Cl stretching vibrations (500-800 cm⁻¹)

Mass Spectrometry

Mass spectrometry provides molecular weight confirmation and fragmentation patterns:

  • Molecular ion peaks showing characteristic isotope patterns for bromine and chlorine
  • Fragmentation pathways consistent with the cyclobutane carboxylic acid structure
  • High-resolution mass spectrometry for exact mass determination

Comparative Evaluation of Synthetic Approaches

Efficiency Comparison

Different synthetic routes can be evaluated based on several key metrics:

Synthetic Route Overall Yield Number of Steps Scalability Regioselectivity
Cyclobutanone route Moderate (30-50%) 3-4 Good Moderate
Enol triflate route High (60-70%) 5-6 Excellent High
Direct functionalization Variable (20-60%) 2-3 Moderate Variable

Economic and Practical Considerations

The practical implementation of these synthetic methods must consider:

  • Availability and cost of starting materials
  • Safety considerations for handling reactive reagents
  • Equipment requirements and technological limitations
  • Environmental impact and waste management

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromo-5-chlorophenyl)cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-(3-Bromo-5-chlorophenyl)cyclobutane-1-carboxylic acid has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-(3-Bromo-5-chlorophenyl)cyclobutane-1-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary and are often the subject of ongoing research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with 3-(3-bromo-5-chlorophenyl)cyclobutane-1-carboxylic acid, enabling comparative analysis of their physicochemical properties and applications:

3,3-Difluoro-1-methylcyclobutane-1-carboxylic Acid

  • Molecular Formula : C₆H₈F₂O₂
  • Molecular Weight : 162.12 g/mol
  • Key Features : Contains a geminal difluoro group and a methyl substituent on the cyclobutane ring. The fluorine atoms enhance metabolic stability and lipophilicity, making it a candidate for optimizing pharmacokinetic properties in drug candidates .
  • Structural Contrast : Lacks aromatic substituents, reducing steric bulk compared to the bromo-chlorophenyl group in the target compound.

3-(Trifluoromethyl)cyclobutane-1-carboxylic Acid

  • Molecular Formula : C₆H₇F₃O₂
  • Molecular Weight : 180.11 g/mol
  • Structural Contrast : The -CF₃ group is smaller and more electronegative than the bromo-chlorophenyl group, influencing solubility and target affinity.

3-(4-{[3-(3-Chlorophenyl)-1,2,4-Oxadiazol-5-yl]methoxy}phenyl)cyclobutane-1-carboxylic Acid

  • Molecular Formula : C₁₈H₁₄ClN₃O₄ (inferred)
  • Molecular Weight : ~395.78 g/mol
  • Key Features: Incorporates an oxadiazole heterocycle linked via a methoxy group to the phenyl ring. Oxadiazoles are known for hydrogen-bonding capabilities and bioisosteric replacement of ester/carbamate groups .
  • Structural Contrast : The extended heteroaromatic system increases molecular complexity and polarity compared to the simpler halogenated phenyl group in the target compound.

Table 1: Comparative Overview of Cyclobutane Carboxylic Acid Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Applications
This compound C₁₁H₁₀BrClO₂ ~289.56 Bromo-chlorophenyl Medicinal chemistry intermediates
3,3-Difluoro-1-methylcyclobutane-1-carboxylic acid C₆H₈F₂O₂ 162.12 Difluoro, methyl PK/PD optimization
3-(Trifluoromethyl)cyclobutane-1-carboxylic acid C₆H₇F₃O₂ 180.11 Trifluoromethyl Fluorinated drug scaffolds
3-(4-{[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methoxy}phenyl)cyclobutane-1-carboxylic acid C₁₈H₁₄ClN₃O₄ ~395.78 Oxadiazole, methoxy, chlorophenyl Targeted protein binders

Research Implications and Trends

  • Halogen Effects: The bromo and chloro groups in the target compound may enhance binding to hydrophobic pockets in enzymes or receptors, a feature less pronounced in fluorine-substituted analogs .
  • Synthetic Utility : Cyclobutane carboxylic acids are increasingly used in fragment-based drug design due to their conformational rigidity and modular substitution patterns .
  • Limitations : The bromo-chlorophenyl group in the target compound could increase molecular weight and reduce solubility compared to smaller substituents like -CF₃ or -F .

Biological Activity

3-(3-Bromo-5-chlorophenyl)cyclobutane-1-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

  • Molecular Formula : C11_{11}H8_{8}BrClO2_2
  • Molar Mass : 287.54 g/mol
  • CAS Number : 2356793-84-3

The compound features a cyclobutane ring with a carboxylic acid group and halogen substituents, which may enhance its biological activity through various mechanisms.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. These interactions can modulate various biochemical pathways, including:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory responses or cancer cell proliferation.
  • Receptor Binding : It can bind to specific receptors, potentially altering cellular signaling pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Anti-inflammatory Activity : Preliminary studies suggest that the compound may reduce inflammation by inhibiting pro-inflammatory cytokines.
  • Anticancer Properties : The compound has been explored for its potential to inhibit cancer cell growth through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Antimicrobial Effects : There is emerging evidence of its activity against certain bacterial strains, particularly in the context of tuberculosis.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
Anti-inflammatoryInhibition of cytokine release
AnticancerInduction of apoptosis in cancer cell lines
AntimicrobialActivity against Mycobacterium tuberculosis

Case Study 1: Anti-inflammatory Effects

A study investigated the anti-inflammatory effects of this compound in vitro. Results demonstrated a significant reduction in the production of TNF-alpha and IL-6 in macrophage cell lines treated with the compound. This suggests a potential therapeutic application in treating inflammatory diseases.

Case Study 2: Anticancer Activity

In another study, the compound was tested against various cancer cell lines, including breast and lung cancer cells. The results indicated that it inhibited cell proliferation significantly and induced apoptosis at micromolar concentrations. The underlying mechanism was linked to the activation of caspase pathways.

Research Findings

Recent research has focused on the structure-activity relationship (SAR) of phenylcyclobutane derivatives, highlighting how modifications can enhance biological potency. Notably, halogen substitutions (bromine and chlorine) were found to increase lipophilicity and receptor binding affinity, which are critical for drug efficacy.

Q & A

Q. What synthetic routes are optimal for preparing 3-(3-Bromo-5-chlorophenyl)cyclobutane-1-carboxylic acid with high regioselectivity?

Synthesis typically involves cyclobutane ring formation followed by aryl substitution. A plausible route includes:

  • Cyclobutane Construction : Use [2+2] photocycloaddition or ring-closing metathesis to form the cyclobutane core.
  • Aryl Coupling : Employ Suzuki-Miyaura cross-coupling between a cyclobutane boronic ester and 3-bromo-5-chlorophenyl halide (e.g., bromide or iodide) to install the aryl group .
  • Carboxylic Acid Functionalization : Oxidize a pre-installed methyl or alcohol group on the cyclobutane using KMnO₄ or Jones reagent.
    Key Considerations : Monitor reaction conditions (e.g., temperature, catalyst loading) to avoid side reactions from competing halogen reactivity (Br vs. Cl) .

Q. How can purity and structural integrity be validated for this compound?

  • Purity Assessment : Use HPLC (C18 column, acetonitrile/water gradient) or GC-MS (for volatile derivatives) to confirm >95% purity. Reference standards from reagent catalogs (e.g., Kanto Reagents) often report purity thresholds >97.0%(GC/HPLC) for analogous bromo-chloro compounds .
  • Structural Confirmation :
    • NMR : ¹H/¹³C NMR to verify cyclobutane ring protons (δ ~2.5–4.0 ppm) and aryl substitution patterns.
    • FT-IR : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O (~1700 cm⁻¹) .

Q. What are the recommended storage conditions to ensure compound stability?

  • Temperature : Store at 0–6°C in airtight containers to prevent degradation, as recommended for similar halogenated cyclobutane derivatives .
  • Light Sensitivity : Protect from UV light to avoid cyclobutane ring opening or halogen bond cleavage.

Advanced Research Questions

Q. How do steric and electronic effects of the 3-bromo-5-chloro substituents influence reactivity in cross-coupling reactions?

  • Steric Effects : The meta-substituents create a sterically hindered environment, reducing reaction rates in Buchwald-Hartwig amination or Ullmann coupling.
  • Electronic Effects : The electron-withdrawing Cl and Br groups activate the aryl ring toward nucleophilic aromatic substitution but deactivate it in electrophilic reactions.
    Methodology : Compare reaction yields using Pd-catalyzed (e.g., Suzuki) vs. Cu-mediated (e.g., Ullmann) conditions. Computational DFT studies can map electron density distribution to predict reactive sites .

Q. What computational strategies can predict the compound’s binding affinity in drug discovery contexts?

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., enzymes with hydrophobic pockets).
  • MD Simulations : Assess stability of the cyclobutane ring under physiological conditions (CHARMM force field).
    Data Interpretation : Correlate calculated binding energies (ΔG) with experimental IC₅₀ values from enzymatic assays .

Q. How can contradictory NMR data for cyclobutane derivatives be resolved?

  • Scenario : Discrepancies in proton coupling constants (J values) due to ring puckering or conformational flexibility.
  • Resolution :
    • Variable-temperature NMR to identify dynamic effects.
    • X-ray crystallography (as in ’s indole derivative) to confirm absolute configuration .

Q. What analytical techniques differentiate this compound from structurally similar analogs (e.g., 3-(3,5-dibromophenyl)cyclobutane-1-carboxylic acid)?

  • High-Resolution Mass Spectrometry (HRMS) : Distinguish isotopic patterns (Br vs. Cl).
  • XPS : Characterize halogen-specific binding energies (Br 3d ~70 eV; Cl 2p ~200 eV).
    Reference Data : Compare with catalog entries for bromo-chloro-phenylacetic acids (e.g., m/z 249.48 for C₈H₆BrClO₂) .

Methodological Notes

  • Synthesis Optimization : Use Design of Experiments (DoE) to optimize catalyst (e.g., Pd(PPh₃)₄) and ligand ratios.
  • Contradiction Analysis : Cross-validate spectral data with synthetic intermediates to trace impurities (e.g., dehalogenated byproducts).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.